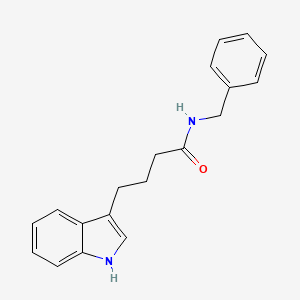

N-benzyl-4-(1H-indol-3-yl)butanamide

Description

Properties

Molecular Formula |

C19H20N2O |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

N-benzyl-4-(1H-indol-3-yl)butanamide |

InChI |

InChI=1S/C19H20N2O/c22-19(21-13-15-7-2-1-3-8-15)12-6-9-16-14-20-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2,(H,21,22) |

InChI Key |

RJHGZNAEYSSXFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

-

Activation : 4-(1H-Indol-3-yl)butanoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Coupling : Benzylamine is added stoichiometrically, followed by catalytic 4-dimethylaminopyridine (DMAP).

-

Workup : The reaction is quenched with dilute HCl, and the product is purified via recrystallization (e.g., benzene or ethyl acetate/hexane mixtures).

Yield and Characterization

-

Spectroscopic Data :

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in analogous butanamide syntheses:

Protocol

Advantages

-

Yield Improvement : 83–89% (vs. 28–59% under thermal conditions).

-

Purity : Reduced byproduct formation due to controlled heating.

Boron-Catalyzed Direct Amidation

Emerging catalytic methods avoid traditional coupling agents. A boron-mediated approach reported by Sabatini et al. involves:

Procedure

-

Catalyst : Tris(pentafluorophenyl)borane (10 mol%).

-

Solvent : Toluene at 110°C.

-

Dehydration : Molecular sieves (4 Å) to remove water.

Outcomes

-

Scope : Tolerates electron-deficient benzylamines without side reactions.

Solid-Phase Synthesis for High-Throughput Production

Adapted from peptide chemistry, this method uses resin-bound intermediates:

Steps

Benefits

Enzymatic Catalysis

Lipase-mediated amidation offers an eco-friendly alternative:

Process

Limitations

-

Longer reaction times compared to chemical methods.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Classical Carbodiimide | 65–78 | 12–24 h | Well-established protocol |

| Microwave-Assisted | 83–89 | 3–20 min | Rapid, high purity |

| Boron Catalysis | 72 | 24 h | No coupling agents required |

| Solid-Phase | >95 | 48 h | High-throughput compatibility |

| Enzymatic | 58 | 48 h | Green chemistry |

Critical Considerations

-

Side Reactions :

-

Purification Challenges :

Q & A

Q. What are the established synthetic routes for N-benzyl-4-(1H-indol-3-yl)butanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Fischer indolization to construct the indole core, followed by N-alkylation with benzyl halides to introduce the benzyl group .

- One-pot, three-component reactions using indole derivatives, benzyl halides, and butanamide precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .

- Peptide coupling techniques (e.g., EDC/HOBt) to link the indole and benzyl moieties to the butanamide backbone .

Optimization includes monitoring reaction progress via TLC, adjusting temperature (60–100°C), and using catalysts like DMAP to enhance efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms the indole NH proton (δ 10–12 ppm), benzyl aromatic protons (δ 7.2–7.5 ppm), and butanamide carbonyl (δ 165–170 ppm) .

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- Infrared spectroscopy (IR) identifies functional groups (C=O stretch at ~1650 cm⁻¹, NH bend at ~3300 cm⁻¹) .

- HPLC with UV detection (λ = 280 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What structural features of this compound contribute to its biological activity?

- Methodological Answer :

- The indole moiety enables π-π stacking with aromatic residues in enzyme active sites (e.g., viral RdRp or kinase domains) .

- The benzyl group enhances lipophilicity, improving membrane permeability, while the butanamide chain provides conformational flexibility for target binding .

- Substituents on the benzyl (e.g., fluoro, methoxy) modulate electronic effects, altering binding affinity and selectivity .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s inhibition of RNA-dependent RNA polymerase (RdRp)?

- Methodological Answer :

- Enzyme activity assays : Use purified RdRp (e.g., SARS-CoV-2) with fluorescently labeled NTPs. Measure inhibition via fluorescence quenching at 488 nm excitation .

- IC₅₀ determination : Perform dose-response curves (0.1–100 µM) with triplicate readings. Data analysis via GraphPad Prism using nonlinear regression .

- Control experiments : Include positive controls (remdesivir) and negative controls (DMSO vehicle) to validate assay robustness .

Q. How can contradictions in structure-activity relationship (SAR) studies for indole-butanamide derivatives be resolved?

- Methodological Answer :

- Comparative molecular field analysis (CoMFA) : Generate 3D-QSAR models to map steric/electrostatic interactions using aligned conformers of active/inactive analogs .

- Free-energy perturbation (FEP) calculations : Predict binding free energy changes for specific substituents (e.g., fluorobenzyl vs. methoxybenzyl) .

- Meta-analysis : Aggregate data from multiple studies to identify consensus trends (e.g., para-fluoro substitution consistently enhancing antiviral potency) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (optimal range: 2–4), BBB permeability, and CYP450 inhibition .

- Molecular dynamics (MD) simulations : Simulate binding to human serum albumin (HSA) over 100 ns to assess plasma protein binding .

- Toxicity profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., indole nitrogens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.